molecular formula C19H13FN2O2S B2519108 4-acetyl-N-[(2Z)-4-fluoro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide CAS No. 865248-88-0

4-acetyl-N-[(2Z)-4-fluoro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide

Cat. No.: B2519108
CAS No.: 865248-88-0
M. Wt: 352.38
InChI Key: KSTZELACFSMCPD-VZCXRCSSSA-N
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Description

4-acetyl-N-[(2Z)-4-fluoro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a sophisticated chemical tool of significant interest in medicinal chemistry and neuropharmacology research. Its core structure, featuring a benzothiazole imine scaffold, is indicative of potential activity as a protein kinase inhibitor. This compound is structurally related to classes of molecules known to target DYRK1A (Dual-specificity tyrosine-regulated kinase 1A) , a kinase implicated in neuronal development and neurodegenerative pathways. The presence of the propynyl group suggests this molecule may have been designed for use in click chemistry applications, enabling facile conjugation to probes, beads, or other entities for target identification or pull-down assays. Consequently, its primary research value lies in probing disease mechanisms associated with DYRK1A dysfunction, such as Alzheimer's disease and Down syndrome , and in the development of novel therapeutic strategies. Researchers utilize this compound to investigate critical signaling pathways, study kinase function in cellular models, and explore the molecular basis of cognitive disorders.

Properties

IUPAC Name

4-acetyl-N-(4-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13FN2O2S/c1-3-11-22-17-15(20)5-4-6-16(17)25-19(22)21-18(24)14-9-7-13(8-10-14)12(2)23/h1,4-10H,11H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSTZELACFSMCPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(C=CC=C3S2)F)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetyl-N-[(2Z)-4-fluoro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.

    Introduction of the Propynyl Group: The propynyl group can be introduced via a Sonogashira coupling reaction, where the benzothiazole derivative is reacted with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst.

    Acetylation: The acetyl group can be introduced by reacting the intermediate compound with acetic anhydride in the presence of a base such as pyridine.

    Formation of the Benzamide: The final step involves the formation of the benzamide by reacting the intermediate with benzoyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-acetyl-N-[(2Z)-4-fluoro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols, electrophiles such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

4-acetyl-N-[(2Z)-4-fluoro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound may exhibit biological activity, making it a potential candidate for drug discovery and development.

    Medicine: The compound may have therapeutic potential for the treatment of various diseases, including cancer and infectious diseases.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-acetyl-N-[(2Z)-4-fluoro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, the compound may inhibit the activity of certain enzymes involved in cell proliferation, leading to anti-cancer effects. The exact molecular targets and pathways involved would require further experimental validation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The target compound shares structural homology with several benzothiazole-based benzamides. Key variations include substituents on the benzamide ring and modifications to the benzothiazole core.

Compound Name Benzamide Substituent Benzothiazole Substituents Molecular Formula Molecular Weight Key Features Reference
Target Compound 4-Acetyl 4-Fluoro, 3-propynyl C₂₁H₁₆FN₂O₂S 387.4 Z-configuration; propynyl for potential click chemistry -
4-(Diethylsulfamoyl)-N-[(2Z)-4-ethoxy-3-propynyl-1,3-benzothiazol-2-ylidene]benzamide 4-Diethylsulfamoyl 4-Ethoxy, 3-propynyl C₂₄H₂₄N₃O₄S₂ 494.6 Sulfamoyl group enhances solubility; ethoxy increases steric bulk
4-(2,5-Dioxopyrrolidin-1-yl)-N-(3-ethyl-4,6-difluoro-1,3-benzothiazol-2-ylidene)benzamide 4-Dioxopyrrolidinyl 3-Ethyl, 4,6-difluoro C₂₀H₁₅F₂N₃O₃S 415.4 Electron-withdrawing dioxopyrrolidinyl; dual fluorine substitution
(Z)-N-(4-Chloro-3-propynyl-1,3-benzothiazol-2-ylidene)-2,4-dimethylbenzamide 2,4-Dimethyl 4-Chloro, 3-propynyl C₁₉H₁₅ClN₂OS 354.9 Methyl groups enhance lipophilicity; chloro for halogen bonding
4-Fluoro-N-[3-(2-fluorophenyl)-4-methyl-2,3-dihydro-2-thienylidene]benzamide 4-Fluoro Thienylidene core (non-benzothiazole) C₁₉H₁₄F₂N₂OS 368.4 Thienylidene core alters π-conjugation; dual fluorine substitution

Substituent Effects

  • Fluorine : Present in the target compound and , fluorine enhances electronegativity, improving binding to hydrophobic pockets and metabolic stability.
  • Propynyl : Common in the target and , this group enables click chemistry modifications for bioconjugation or prodrug strategies.
  • Acetyl vs. Sulfamoyl/Diethylsulfamoyl : The acetyl group (target) is less polar than sulfamoyl groups (), affecting solubility and membrane permeability.

Biological Activity

The compound 4-acetyl-N-[(2Z)-4-fluoro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide represents a significant area of interest in medicinal chemistry due to its potential biological activities. This article explores its antibacterial and antitumor properties, synthesizing findings from various studies.

Chemical Structure and Properties

The compound belongs to the benzothiazole family, which is known for diverse pharmacological activities. Its structure includes a benzamide moiety and a modified benzothiazole ring, which enhances its biological activity.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of benzothiazole derivatives. For instance, a study demonstrated that similar compounds showed significant antibacterial effects against various strains such as Salmonella typhimurium and Klebsiella pneumoniae, with Minimum Inhibitory Concentrations (MIC) ranging from 25 to 50 μg/ml . The presence of fluorine atoms in the structure is believed to enhance the interaction with bacterial enzymes.

Table 1: Antibacterial Activity Comparison

CompoundTarget BacteriaMIC (μg/ml)Reference
4aSalmonella typhimurium25
11aListeria monocytogenes0.10–0.25
11bStaphylococcus aureus0.15
43aE. coli21–27 mm ZOI

Antitumor Activity

In addition to its antibacterial properties, compounds related to benzothiazole have shown promising antitumor activity. For example, derivatives have been tested against multiple cancer cell lines, revealing IC50 values that indicate significant cytotoxicity. Specifically, compounds demonstrated higher activity in two-dimensional assays compared to three-dimensional models, suggesting their effectiveness in targeting cancer cells in a more physiologically relevant environment .

Table 2: Antitumor Activity Findings

CompoundCell LineIC50 (μM)Assay TypeReference
Compound 5HCC8276.26 ± 0.332D
Compound 9NCI-H3586.48 ± 0.112D
Compound 15VariousVaries3D

Structure-Activity Relationship (SAR)

The biological activity of benzothiazole derivatives can often be correlated with their structural features. Substituents such as halogens or alkynyl groups significantly influence their activity profiles by enhancing binding affinities with target enzymes or receptors.

Key Findings from SAR Studies:

  • Fluorine Substitution : Increases binding affinity and enhances antibacterial activity.
  • Alkynyl Groups : Improve interaction with tumor cells and may facilitate apoptosis.

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